

M3686 (CAS: 2738550-24-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: M3686

Cat. No.: B15542397

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For Researchers, Scientists, and Drug Development Professionals

Introduction

M3686 is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream component of the Hippo signaling pathway.^{[1][2][3]} The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in the development and progression of various cancers. **M3686** represents a promising therapeutic agent by targeting the transcriptional activity of TEADs, which are often hijacked by the oncogenic co-activators YAP and TAZ in Hippo-deficient tumors. This document provides a comprehensive technical overview of **M3686**, including its mechanism of action, available quantitative data, and relevant experimental methodologies.

Physicochemical Properties

Property	Value
CAS Number	2738550-24-6
Molecular Formula	C ₂₁ H ₁₈ F ₃ N ₅ O ₂
Molecular Weight	429.40 g/mol

Mechanism of Action

M3686 is an amide-based compound that has been optimized from its precursor, MSC-4106.[4] It functions as a TEAD1-selective inhibitor by binding to the central palmitoylation pocket (P-site) of the TEAD protein.[4] This binding allosterically inhibits the interaction between TEAD1 and its transcriptional co-activators, YAP and TAZ. In many cancers with a dysregulated Hippo pathway, the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and suppress apoptosis. By disrupting this complex, **M3686** effectively suppresses the transcription of these target genes, leading to an anti-tumor effect.

The Hippo Signaling Pathway and M3686's Point of Intervention

Caption: **M3686** inhibits the YAP/TAZ-TEAD complex in the nucleus.

Quantitative Data

In Vitro Activity

Compound	Target	Assay	IC ₅₀	Cell Line	Reference
M3686	TEAD1	Biochemical Assay	51 nM	-	
M3686	Cell Viability	Cell-based Assay	0.06 µM	NCI-H226	
M3686	TEAD3	Biochemical Assay	Weaker binding activity	-	

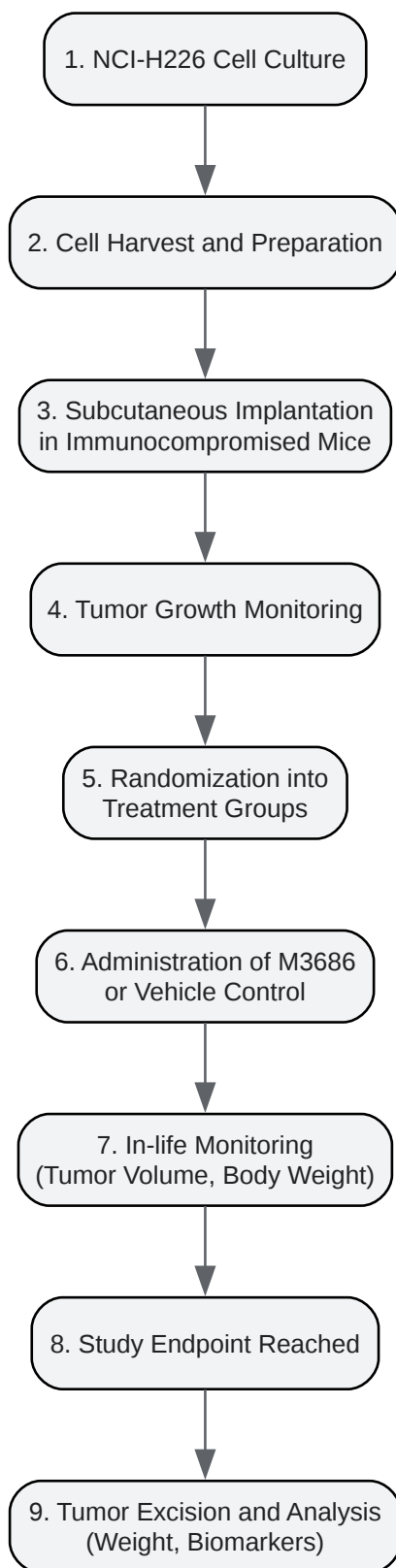
In Vivo Efficacy and Pharmacokinetics

While specific pharmacokinetic parameters for **M3686** are not publicly available, it has been shown to exhibit AUC-driven efficacy in NCI-H226 xenograft models. Notably, **M3686** has an improved 25-fold lower human dose prediction compared to its precursor, MSC-4106.

Experimental Protocols

NCI-H226 Xenograft Model for Efficacy Studies

The following is a generalized protocol for a xenograft study using the NCI-H226 cell line. Specific parameters for studies involving **M3686** may vary.



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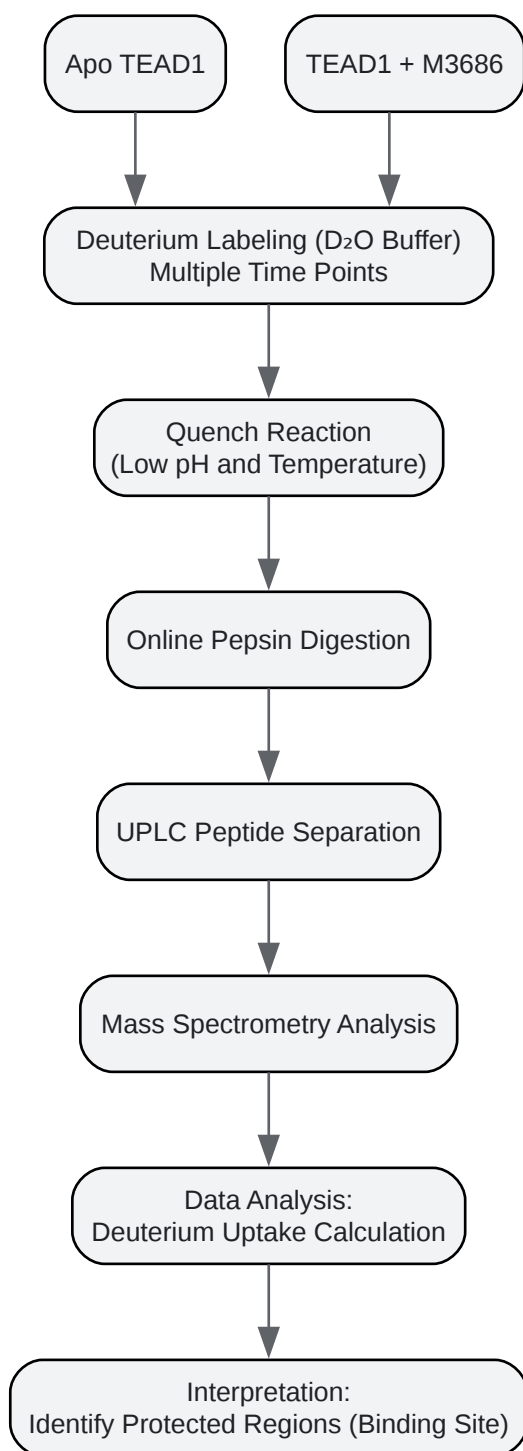
Caption: Workflow for an NCI-H226 xenograft study.

Protocol Steps:

- Cell Culture: NCI-H226 cells are cultured in appropriate media and conditions to ensure exponential growth.
- Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a specific concentration (e.g., 1×10^6 cells/100 μ L).
- Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), with tumor volume measured regularly using calipers.
- Randomization: Mice are randomized into control (vehicle) and treatment groups.
- Treatment: **M3686** is administered according to the study design (e.g., daily oral gavage).
- Monitoring: Tumor volume and body weight are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
- Analysis: Tumors are excised, weighed, and processed for pharmacodynamic and biomarker analysis (e.g., qPCR for TEAD target genes).

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Target Engagement

HDX-MS can be employed to confirm the binding of **M3686** to TEAD1 and to map the binding site. The following is a generalized workflow.



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Caption: Workflow for an HDX-MS experiment.

Protocol Steps:

- **Sample Preparation:** Solutions of TEAD1 with and without **M3686** are prepared.
- **Deuterium Labeling:** The samples are diluted in a D₂O-containing buffer for various time points, allowing for the exchange of amide protons with deuterium.
- **Quenching:** The exchange reaction is stopped by rapidly lowering the pH and temperature.
- **Digestion:** The protein is digested into peptides using an online pepsin column.
- **LC-MS Analysis:** The peptides are separated by UPLC and their masses are measured by a mass spectrometer.
- **Data Analysis:** The deuterium uptake for each peptide is calculated and compared between the **M3686**-bound and unbound states. Regions with reduced deuterium uptake in the presence of **M3686** indicate binding or conformational changes.

Synthesis

A detailed, publicly available synthesis protocol for **M3686** has not been identified. It is described as an amide derivative of MSC-4106, suggesting its synthesis involves standard amide coupling reactions from a carboxylic acid precursor.

Clinical Development

As of the latest available information, there are no public records of **M3686** entering clinical trials.

Conclusion

M3686 is a potent and selective TEAD1 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in preclinical models. Its development from MSC-4106 has led to an improved predicted human dose. While further data on its pharmacokinetics and a detailed synthesis protocol would be beneficial for the research community, the existing information strongly supports its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. The experimental workflows provided herein offer a foundation for researchers to further investigate the properties and efficacy of **M3686**.

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